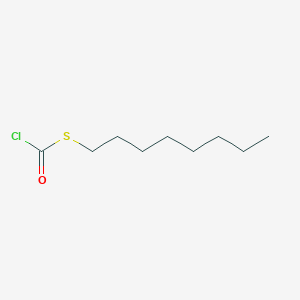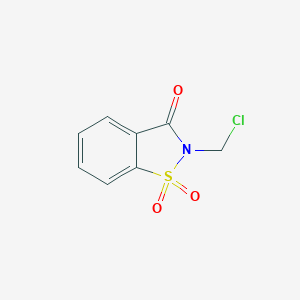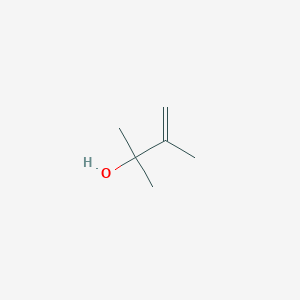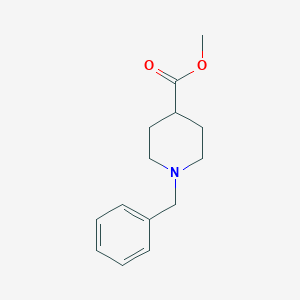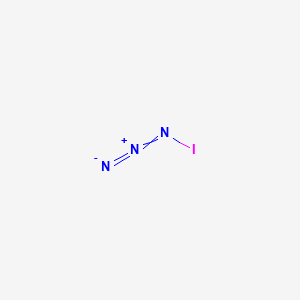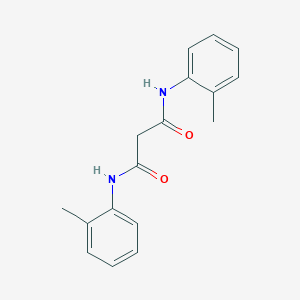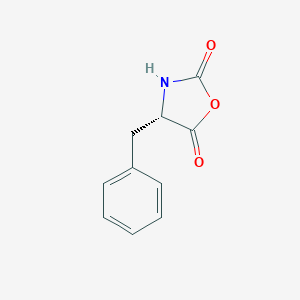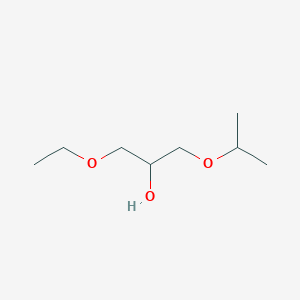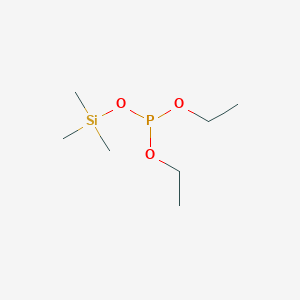
Diethyl trimethylsilyl phosphite
Übersicht
Beschreibung
Synthesis Analysis
DTMSP can be synthesized through reactions involving α-(Trimethylsilyloxy)alkylphosphonates, serving as key intermediates. These intermediates facilitate the transformation of aldehydes into an array of carbonyl derivatives, including aldehydes themselves, unsymmetrical ketones, β,γ-unsaturated ketones, and carboxylic acids (Sekine et al., 1982).
Molecular Structure Analysis
The molecular structure of DTMSP derivatives has been elucidated through the synthesis and crystallographic analysis of heavy alkali metal bis(trimethylsilyl)phosphides. These compounds exhibit polymeric ladder-type structures, highlighting the influence of the trimethylsilyl group on the overall molecular architecture (Englich et al., 1998).
Chemical Reactions and Properties
DTMSP reacts variably with proton-containing reagents, forming different products based on the nature of the proton donor, showcasing its reactive versatility. With HCl, it forms trimethylsilyl diethyl-amidochlorophosphite, while reactions with alcohol or aniline yield tetraethyldiamidophosphite and either trimethoxysilane or diethylaminosilane (Batyeva et al., 1976).
Physical Properties Analysis
The synthesis strategy and resulting crystal structures of DTMSP derivatives provide insights into their physical properties. The ladder-type polymeric structures and variations in local geometry influenced by the alkali metals associated with the phosphorus atoms are significant (Englich et al., 1998).
Chemical Properties Analysis
DTMSP's chemical properties are highlighted through its reactions with carbonyl compounds, producing high yields of 1,2-adducts with aldehydes, ketones, or α,β-unsaturated aldehydes. These silylated products can be hydrolyzed to corresponding phosphonates, demonstrating DTMSP's utility in synthesizing a wide range of organic compounds (Sekine et al., 1977).
Wissenschaftliche Forschungsanwendungen
Reaction with Proton-Containing Reagents : Diethyl trimethylsilyl phosphite reacts variably with proton-containing reagents like HCl, alcohol, and aniline. The reaction outcomes include the formation of trimethylsilyl diethyl-amidochlorophosphite with HCl and tetraethyldiamidophosphite with alcohol or aniline (Batyeva et al., 1976).
Utility in Carbonyl Derivative Synthesis : Diethyl trimethylsilyl phosphite has been utilized for converting carbonyl addition compounds with aldehydes into various carbonyl derivatives, including aldehydes, unsymmetrical ketones, β,γ-unsaturated ketones, and carboxylic acids (Sekine et al., 1982).
Synthesis of Phosphonates : It has been used in the stereoselective synthesis of dimethyl and diethyl E-2-(trimethylsilyl)vinyl phosphonates, which are valuable in Diels-Alder reactions (Maffel & Buono, 1993).
Application in Lithium-Ion Batteries : As an electrolyte additive, diethyl trimethylsilyl phosphite significantly improves the cyclic stability and rate capability of lithium-ion batteries (Mai et al., 2014).
Synthesis of Cyanomethanephosphonates : It is used in the synthesis of diethyl 1-aryl-1-cyanomethanephosphonates, demonstrating its role in organic synthesis (Kim & Oh, 1987).
Reaction with α-Fluorocarbonyl Compounds : Diethyl trimethylsilyl phosphite reacts with fluoral to produce diethylα-trimethylsiloxy-β,β,β-trifluoroethylphosphonate (Kibardin et al., 1981).
Mechanistic Studies in Organic Reactions : Studies on the reaction mechanism of diethyl trimethylsilyl phosphite with other compounds using density functional theory provide insights into organic reaction pathways (Ishmaeva et al., 2012).
Surface Stability in Lithium-Ion Batteries : The compound is also notable for improving the surface stability of graphite anodes in lithium-ion batteries (Yim & Han, 2017).
Differences in Electrolyte Additives : Comparative studies have been conducted on the effectiveness of diethyl trimethylsilyl phosphite and other similar compounds as electrolyte additives in lithium-ion batteries (Peebles et al., 2017).
Reactions with Carbonyl Compounds : It reacts with aldehydes, ketones, or α,β-unsaturated aldehydes to yield high yields of 1,2-adducts, highlighting its reactivity and utility in organic synthesis (Sekine et al., 1977).
Safety And Hazards
Zukünftige Richtungen
Diethyl trimethylsilyl phosphite has potential applications in organic synthesis as a catalyst and reaction intermediate . It can be used in the synthesis of phenylphosphonamides and phosphonamides, as well as other phosphorus reagents . It also shows promise as an electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries .
Relevant Papers The paper “New Synthesis of Diethyl Trimethylsilyl Phosphite” published in the Russian Journal of Organic Chemistry provides a detailed analysis of the synthesis of Diethyl trimethylsilyl phosphite . Another paper titled “Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries” discusses its potential applications in lithium-ion batteries .
Eigenschaften
IUPAC Name |
diethyl trimethylsilyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160091 | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl trimethylsilyl phosphite | |
CAS RN |
13716-45-5 | |
| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

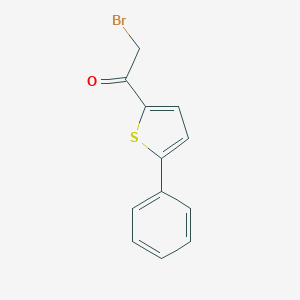
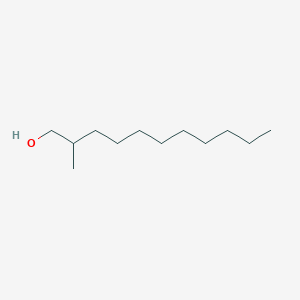

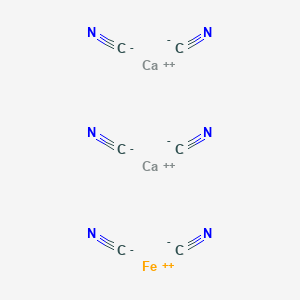
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
